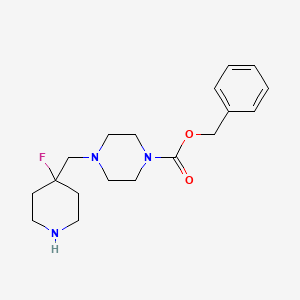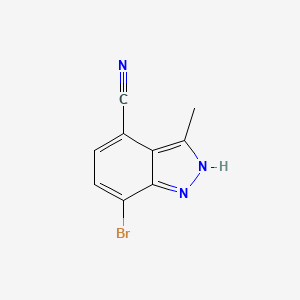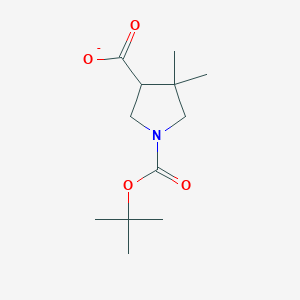![molecular formula C7H13NO3 B13915956 Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate CAS No. 869012-04-4](/img/structure/B13915956.png)
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C7H13NO3. It is characterized by the presence of a three-membered cyclopropyl ring, a hydroxymethyl group, and a carbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of ethyl carbamate with a cyclopropyl derivative. One common method is the reaction of ethyl carbamate with 1-(hydroxymethyl)cyclopropane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated cyclopropyl carbamates.
Applications De Recherche Scientifique
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as insecticides and pesticides, due to its effectiveness in controlling pests.
Mécanisme D'action
The mechanism of action of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in the context of its use as an insecticide, it may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Comparaison Avec Des Composés Similaires
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-cyclopropylcarbamate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical properties and applications.
Ethyl N-[1-(hydroxymethyl)cyclopropyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
869012-04-4 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(10)8-7(5-9)3-4-7/h9H,2-5H2,1H3,(H,8,10) |
Clé InChI |
NBTPYBHPTRRIGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


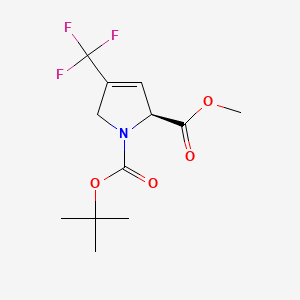

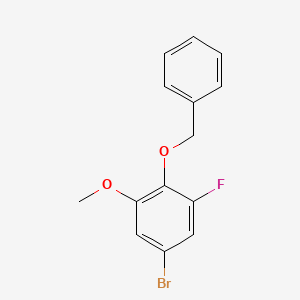
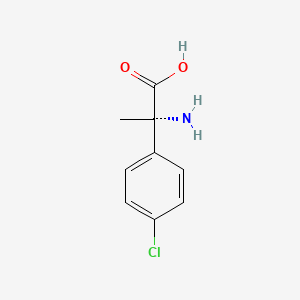
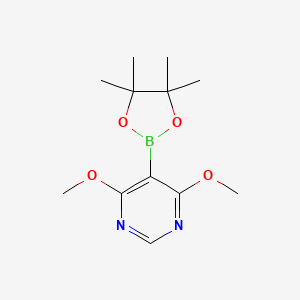
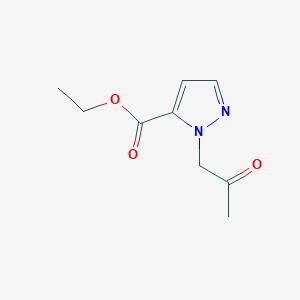

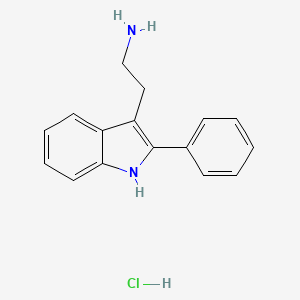
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

